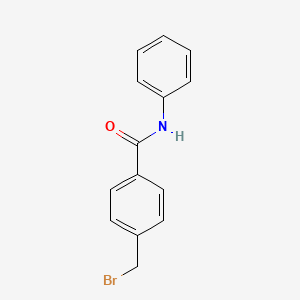

4-(bromomethyl)-N-phenylbenzamide

CAS No.: 566885-74-3

Cat. No.: VC4247053

Molecular Formula: C14H12BrNO

Molecular Weight: 290.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 566885-74-3 |

|---|---|

| Molecular Formula | C14H12BrNO |

| Molecular Weight | 290.16 |

| IUPAC Name | 4-(bromomethyl)-N-phenylbenzamide |

| Standard InChI | InChI=1S/C14H12BrNO/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17) |

| Standard InChI Key | BXQOVYZEWIPIKA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CBr |

Introduction

Synthesis and Optimization

General Synthetic Routes

The synthesis of 4-(bromomethyl)-N-phenylbenzamide typically involves a two-step process:

-

Bromination of 4-methylbenzoic acid: 4-Methylbenzoic acid undergoes radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in chloroform to yield 4-(bromomethyl)benzoic acid .

-

Amidation: The brominated acid is converted to its acyl chloride using thionyl chloride (SOCl), followed by coupling with aniline in dichloromethane (DCM) with potassium carbonate (KCO) as a base .

-

Step 1: 4-Methylbenzoic acid (10.9 g, 80 mmol) reacts with NBS (17.1 g, 96 mmol) and BPO (312 mg) in chloroform under reflux for 24 hours. The product, 4-(bromomethyl)benzoic acid, is recrystallized from methanol (75% yield).

-

Step 2: The acid is treated with SOCl (5 mL) at 60°C to form 4-(bromomethyl)benzoyl chloride. This intermediate reacts with aniline in DCM at 0°C, yielding 4-(bromomethyl)-N-phenylbenzamide as a white solid (82% yield after flash chromatography) .

Alternative Methods

A one-pot approach using CuI nanoparticles catalyzes the coupling of 4-bromomethylbenzoyl chloride with aniline, achieving comparable yields (80–85%) under milder conditions .

Structural Characterization

Spectroscopic Data

-

H NMR (400 MHz, DMSO-) :

δ 10.11 (s, 1H, -CONH), 7.85–7.63 (m, 4H, Ar-H), 7.52–7.35 (m, 5H, Ar-H), 4.53 (s, 2H, -CHBr). -

FTIR (KBr) :

= 3361 cm (N-H stretch), 1643 cm (C=O stretch), 1517 cm (C=C aromatic). -

Mass Spectrometry :

[M+H] = 290.0175 (calculated for CHBrNO: 290.0175).

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 290.16 g/mol |

| Density | 1.496 g/cm |

| Boiling Point | 304.7°C at 760 mmHg |

| LogP (Octanol-Water) | 1.77 |

| Solubility | Insoluble in water; soluble in DCM, DMF |

Applications in Medicinal Chemistry

Anticancer Agents

4-(Bromomethyl)-N-phenylbenzamide derivatives exhibit cytotoxicity against cancer cell lines. For example, imidazole-functionalized analogs demonstrated IC values of 7.5–11.1 μM against A549 (lung), HeLa (cervical), and MCF-7 (breast) cells . The bromomethyl group facilitates further modifications, such as click chemistry, to enhance bioactivity .

Antiviral Activity

N-Phenylbenzamide derivatives have shown promise against enterovirus 71 (EV71), with IC values as low as 5.7 μM . The bromomethyl variant’s ability to undergo nucleophilic substitution makes it a candidate for prodrug development.

Supramolecular Gels

In materials science, this compound serves as a building block for crown ether-based supramolecular gels. Its amide moiety participates in hydrogen bonding, while the bromomethyl group enables cross-linking .

Future Directions

Research opportunities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume